molecular formula C18H19N3O2S B2613825 N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1219902-67-6

N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2613825
CAS No.: 1219902-67-6
M. Wt: 341.43
InChI Key: VSERTENJSYLIKC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C18H19N3O2S and a molecular weight of 341.4 . It features a pyrazole core linked to a thiophene ring and a 2-methoxyphenethyl group, a structural motif common in medicinal chemistry research. Pyrazole derivatives are extensively investigated for their diverse biological activities and are considered privileged structures in drug discovery . Compounds with the pyrazole-carboxamide structure have been identified as key scaffolds in developing novel therapeutic agents. For instance, related pyrazole carboxamides have shown significant potential as selective Monoamine Oxidase B (MAO-B) inhibitors, which are relevant for research in neurology and cognitive enhancement . Other closely related pyrazole carboxamide molecules have demonstrated potent antifungal activity by disrupting mitochondrial function in pathogens, suggesting a possible research application in agricultural chemistry . Furthermore, pyrazole-thiophene hybrids are often explored in oncology research for their ability to target specific cancer cell lines and key enzymes like COX . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this compound class.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-15(12-14(20-21)17-8-5-11-24-17)18(22)19-10-9-13-6-3-4-7-16(13)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSERTENJSYLIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Attachment of the Methoxyphenethyl Group: This can be achieved through a nucleophilic substitution reaction where the pyrazole ring is reacted with 2-methoxyphenethyl bromide in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound exhibits promising anticancer properties, particularly against various cancer cell lines. Research has indicated that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of the Bcl-2 family proteins.

Table 1: Anticancer Activity of N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)TBDApoptosis induction via Bcl-2 inhibition
MCF-7 (Breast)TBDCell cycle arrest
HeLa (Cervical)TBDROS generation

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. It inhibits cyclooxygenase enzymes and reduces the production of pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis.

Case Study: Anti-inflammatory Effects

In a study involving animal models of arthritis, administration of this compound led to a significant reduction in paw swelling and inflammatory markers over a two-week period.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Its effectiveness suggests potential applications in developing new antibacterial agents.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Agricultural Applications

The compound's biological activity extends to agricultural science, where it is being investigated for its potential as a fungicide. Its interaction with succinate dehydrogenase has shown effectiveness against various fungal pathogens.

Fungicidal Activity

Research indicates that the compound exhibits significant fungicidal activity against pathogens such as Fusarium graminearum and Botrytis cinerea, which are known to affect crop yield.

Material Science

In addition to its biological applications, this compound is being explored for its properties in material science. Its unique structure allows for potential use in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Pyrazole Modifications

  • Trifluoromethyl vs. Thiophene Substitutents: The compound 1-methyl-3-(trifluoromethyl)-N-[4-sulfonylphenyl]-1H-pyrazole-5-carboxamide () features a CF₃ group at the pyrazole 3-position, which is critical for high-affinity binding to the measles virus RNA polymerase.
  • Chlorothiophene Derivatives: N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide () replaces the thiophene with a 5-chlorothiophene-sulfonamide group.

Carboxamide Side Chain Diversity

  • Methoxyphenethyl vs. Piperidinylsulfonylphenyl Groups: Compounds such as N-(4-((2-(hydroxymethyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide () incorporate a sulfonylphenyl-piperidine moiety.
  • Aminoethyl and Benzothiazolyl Substituents: N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide () and N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () highlight the role of nitrogen-rich side chains. The aminoethyl group facilitates protonation at physiological pH, while the benzothiazole ring introduces planar rigidity, contrasting with the flexible methoxyphenethyl chain in the target compound .

Physicochemical Properties

Property Target Compound Trifluoromethyl Analog () Chlorothiophene Analog ()
Molecular Weight ~407.5 (estimated) 446.0 [M+1] (measured) ~495.0 (estimated)
Solubility Moderate (methoxy enhances lipophilicity) Low (CF₃ reduces solubility) Low (chlorine and sulfonamide)
Key NMR Shifts (1H) Thiophene protons: δ 7.2–7.5 (aromatic) CF₃ adjacent protons: δ 6.8–7.1 Chlorothiophene: δ 7.4–7.6
Biological Activity Undisclosed (predicted antibacterial) Antiviral (IC₅₀ < 100 nM) Antibacterial (MIC: 2–8 µg/mL)

Biological Activity

N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxyphenethyl group and a thiophene moiety. Its molecular formula is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S. The presence of these functional groups suggests potential interactions with various biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that compounds in this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related pyrazole derivative demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

Pyrazole compounds have been reported to possess antimicrobial activity against a range of pathogens. In vitro studies suggest that this compound may inhibit bacterial growth, particularly against strains like E. coli and Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

The antitumor potential of pyrazole derivatives is well-documented. This compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In one study, similar compounds were shown to inhibit tumor growth in animal models by inducing cell cycle arrest and apoptosis .

The biological effects of this compound are attributed to its ability to interact with specific enzyme targets and receptors:

  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors for cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, influencing pathways related to pain and inflammation.
  • Gene Expression Regulation : The compound may also affect gene expression related to inflammatory responses and cell survival.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives showing significant anti-inflammatory activity comparable to indomethacin .
Burguete et al.Reported on the synthesis of pyrazoles with promising antitumor properties against various cancer cell lines .
Sivaramakarthikeyan et al.Evaluated anti-inflammatory effects in acute models, demonstrating superior activity compared to standard treatments .

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